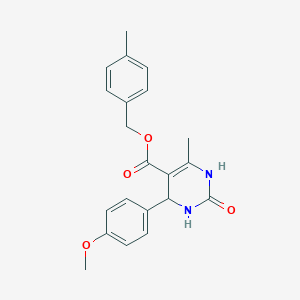![molecular formula C20H33NO2 B5011616 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DIBOM, and is a morpholine derivative that has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DIBOM is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This inhibition can lead to the disruption of normal cellular function, which can result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects
DIBOM has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of tumor cell growth, the suppression of viral replication, and the modulation of immune system function. DIBOM has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DIBOM in laboratory experiments is its high potency. DIBOM has been shown to be effective at very low concentrations, which makes it a useful tool for researchers studying the effects of specific compounds on cellular processes. However, one of the limitations of using DIBOM in laboratory experiments is its potential toxicity. DIBOM has been shown to have toxic effects on certain cell types, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving DIBOM. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of DIBOM. Another area of interest is the study of the mechanism of action of DIBOM, which may lead to a better understanding of the cellular processes involved in cancer and viral replication. Additionally, future research may focus on the development of new synthesis methods for DIBOM, which may lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine involves the reaction of 2,6-diisopropylphenol with 1,4-dibromobutane, followed by the addition of morpholine. This reaction results in the formation of DIBOM, which can be purified using standard laboratory techniques.
Scientific Research Applications
DIBOM has been used extensively in scientific research due to its potential applications in a range of fields. One of the primary areas of research involving DIBOM is in the development of new drugs and therapies. DIBOM has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties.
properties
IUPAC Name |
4-[4-[2,6-di(propan-2-yl)phenoxy]butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-16(2)18-8-7-9-19(17(3)4)20(18)23-13-6-5-10-21-11-14-22-15-12-21/h7-9,16-17H,5-6,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMWWURRFBDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


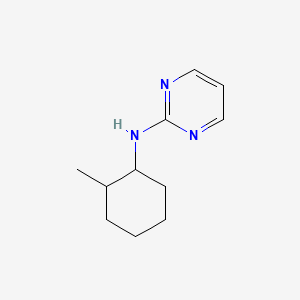
![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)
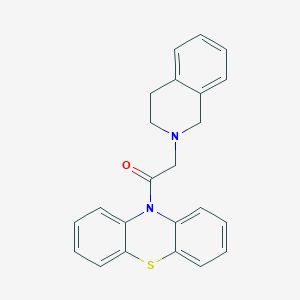
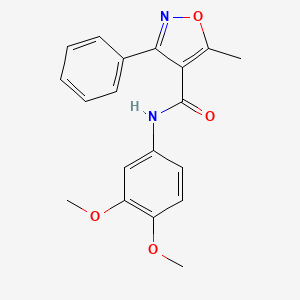
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)
![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)
![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)
![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)
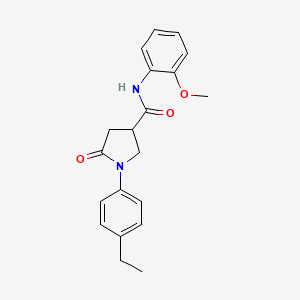
![N,N'-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5011620.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)
